molecular formula C22H31NaO2 B1513013 Doconexent sodium CAS No. 81926-93-4

Doconexent sodium

Cat. No.: B1513013
CAS No.: 81926-93-4
M. Wt: 350.5 g/mol
InChI Key: SNNDEWVSGZRIFE-FPYKSTABSA-M
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Description

Doconexent sodium is a chemical compound known for its high content of docosahexaenoic acid (DHA), an omega-3 fatty acid. DHA is essential for brain health and has anti-inflammatory properties. This compound is often used as a dietary supplement to support cognitive function and overall health.

Mechanism of Action

Target of Action

Doconexent Sodium, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid . It is a primary structural component of the human brain, cerebral cortex, skin, and retina . Therefore, its primary targets are these tissues where it plays an important role in their development and function .

Mode of Action

This compound interacts with its targets by integrating into the cell membranes of the brain, cerebral cortex, skin, and retina . It is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . The compound’s interaction with its targets results in anti-inflammatory effects .

Biochemical Pathways

This compound affects the arachidonic acid cascade, a biochemical pathway . It competes with arachidonic acid from endogenous phospholipids and shifts the inflammatory state to being more anti-inflammatory . This results in downstream effects such as the inhibition of endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells .

Pharmacokinetics

It is known that this compound can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .

Result of Action

The result of this compound’s action is primarily the reduction of inflammation . By shifting the inflammatory state to being more anti-inflammatory, it helps to support central nervous system and cardiovascular health .

Action Environment

It is known that omega-3 fatty acids like this compound are often used in nutritional supplements , suggesting that diet and nutrition could potentially influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Doconexent sodium plays a significant role in biochemical reactions due to its high DHA content . DHA is an omega-3 fatty acid and a primary structural component of the human brain, cerebral cortex, skin, and retina . It interacts with various enzymes, proteins, and other biomolecules, contributing to their development and function .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its high DHA content has anti-inflammatory effects, which can affect various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its high DHA content . DHA can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . These interactions at the molecular level explain how this compound exerts its effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of alpha-linolenic acid or microalgae, from which it can be biosynthesized or commercially manufactured . It interacts with various enzymes or cofactors in these pathways .

Subcellular Localization

The amino-phospholipid DHA, a component of this compound, is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . This suggests that this compound may have specific subcellular localizations that affect its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doconexent sodium can be synthesized through the biosynthesis of alpha-linolenic acid or commercially manufactured from microalgae. The process involves the conversion of alpha-linolenic acid into DHA through a series of enzymatic reactions.

Industrial Production Methods: Commercial production of this compound typically involves the extraction and purification of DHA from microalgae. The microalgae are cultivated in controlled environments, and the DHA is extracted using solvent extraction methods followed by purification to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Doconexent sodium primarily undergoes oxidation and reduction reactions due to the presence of double bonds in its structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The major products include various hydroxylated derivatives of DHA.

  • Reduction: Reduction reactions can lead to the formation of saturated fatty acids.

Scientific Research Applications

Doconexent sodium has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid oxidation.

  • Biology: Investigated for its role in cell membrane structure and function.

  • Medicine: Studied for its potential benefits in reducing inflammation and improving cognitive function.

  • Industry: Utilized in the production of dietary supplements and functional foods.

Comparison with Similar Compounds

Doconexent sodium is similar to other omega-3 fatty acid supplements, such as eicosapentaenoic acid (EPA) and alpha-linolenic acid (ALA). it is unique in its high DHA content and specific anti-inflammatory effects. Other similar compounds include:

  • Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties.

  • Alpha-Linolenic Acid (ALA): A precursor to DHA and EPA, found in plant oils.

This compound stands out due to its targeted use in cognitive health and its potent anti-inflammatory effects.

Properties

IUPAC Name

sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNDEWVSGZRIFE-FPYKSTABSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-93-4
Record name Doconexent sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOCONEXENT SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295P7EPT4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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